Product packaging for O-(2,4-Dinitrophenyl)hydroxylamine(Cat. No.:CAS No. 17508-17-7)

O-(2,4-Dinitrophenyl)hydroxylamine

Cat. No.: B125998
CAS No.: 17508-17-7
M. Wt: 199.12 g/mol
InChI Key: YLACRFYIUQZNIV-UHFFFAOYSA-N
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Description

Significance as an Electrophilic Amination Reagent

The primary role of O-(2,4-dinitrophenyl)hydroxylamine in organic synthesis is as an electrophilic aminating agent. nih.govnih.gov This means it donates an amino group to a nucleophile, a species that is electron-rich. The reactivity of DPH stems from the presence of the electron-withdrawing 2,4-dinitrophenyl group, which makes the nitrogen atom of the hydroxylamine (B1172632) moiety electrophilic and susceptible to attack by nucleophiles. wikipedia.org This process, known as electrophilic amination, is a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds. nih.govwikipedia.org

DPH has been successfully employed in the amination of a wide range of nucleophiles, including carbanions, N-nucleophiles (like pyridines and imidazoles), and O-nucleophiles (like phenols). thieme-connect.comresearchgate.net The reaction typically proceeds under mild conditions and offers a broad substrate scope, making it a versatile tool for synthetic chemists. thieme-connect.com A key advantage of using DPH is the direct introduction of an unprotected amino group, which can streamline synthetic routes by avoiding the need for protecting group manipulations. nih.gov

Historical Context and Development of Related Aminating Agents

The development of electrophilic aminating agents has been a continuous area of research in organic chemistry, driven by the need for efficient and selective methods to form C-N bonds. nih.gov Historically, reagents like chloramine (B81541) (NH2Cl) were used, but they suffered from drawbacks such as low reactivity and handling difficulties. researchgate.net This led to the exploration of hydroxylamine derivatives with good leaving groups attached to the oxygen atom. nih.govwikipedia.org

Among the various hydroxylamine-derived aminating agents, O-Mesitylsulfonylhydroxylamine (MSH) and O-Tosylhydroxylamine (TsONH2) are notable alternatives to DPH. nih.govresearchgate.net

O-Mesitylsulfonylhydroxylamine (MSH): Developed as a more reactive and soluble alternative to earlier reagents, MSH has been widely used for electrophilic amination. researchgate.net However, a significant drawback of MSH is its potential instability and hazardous nature, with several incidents reported involving the pure, crystalline form. researchgate.netcapes.gov.br

O-Tosylhydroxylamine (TsONH2): Similar to MSH, TsONH2 is another sulfonylhydroxylamine derivative used for amination reactions. nih.govsphinxsai.com It has been employed in various transformations, including the conversion of aldehydes to nitriles. sphinxsai.comresearchgate.net

The following table provides a comparative overview of these reagents:

ReagentKey FeaturesPrimary Applications
This compound (DPH) Stable, non-hygroscopic, efficientAmination of C-, N-, and O-nucleophiles, synthesis of N-iminopyridinium ylides thieme-connect.comresearchgate.net
O-Mesitylsulfonylhydroxylamine (MSH) High reactivity, good solubilityElectrophilic amination of various nucleophiles researchgate.net
O-Tosylhydroxylamine (TsONH2) Versatile nitrogen sourceAmination reactions, synthesis of nitriles from aldehydes sphinxsai.comresearchgate.net

This compound offers several distinct advantages over related reagents like MSH and TsONH2, making it a preferred choice in many synthetic applications.

One of the most significant advantages of DPH is its enhanced stability and ease of handling. researchgate.net Unlike MSH, which has known safety concerns, DPH is a non-hygroscopic and stable solid that can be handled more safely. capes.gov.brresearchgate.net This makes it more suitable for larger-scale synthetic work.

Furthermore, DPH often demonstrates greater efficiency in amination reactions. researchgate.net For instance, in the N-amination of pyridines, DPH has been reported to be more efficient than other reagents. researchgate.net This efficiency, coupled with its stability, contributes to its utility in a variety of synthetic contexts, including the preparation of complex molecules and heterocyclic compounds. nih.gov The reaction with DPH is also advantageous because it directly yields unprotected primary amines, simplifying synthetic pathways. nih.gov

The following table summarizes the comparative advantages of DPH:

FeatureThis compound (DPH)O-Mesitylsulfonylhydroxylamine (MSH)O-Tosylhydroxylamine (TsONH2)
Stability & Handling Stable, non-hygroscopic, easier to handle researchgate.netPotentially hazardous, unstable in pure form researchgate.netcapes.gov.brGenerally stable
Reactivity Highly efficient in many aminations researchgate.netHigh reactivity researchgate.netGood reactivity
Byproducts 2,4-dinitrophenol (B41442) thieme-connect.comMesitylenesulfonic acidToluenesulfonic acid
Scope Broad, includes C-, N-, and O-nucleophiles thieme-connect.comresearchgate.netWide range of carbanions wikipedia.orgAldehydes, various nucleophiles sphinxsai.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O5 B125998 O-(2,4-Dinitrophenyl)hydroxylamine CAS No. 17508-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2,4-dinitrophenyl)hydroxylamine
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InChI

InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLACRFYIUQZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20169926
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Molecular Weight

199.12 g/mol
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CAS No.

17508-17-7
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-dinitrophenyl)hydroxylamine
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Record name O-(2,4-DINITROPHENYL)HYDROXYLAMINE
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Synthetic Methodologies for O 2,4 Dinitrophenyl Hydroxylamine

Established Synthetic Routes

Several well-documented methods for the synthesis of O-(2,4-Dinitrophenyl)hydroxylamine exist, relying on common principles of organic chemistry such as nucleophilic aromatic substitution and protective group chemistry.

Charette's Method: Nucleophilic Aromatic Substitution and Hydrazinolysis

A highly efficient, two-step synthesis for this compound was developed by the research group of André B. Charette. nih.gov This method is noted for its high yields and the use of inexpensive starting materials. youtube.com

The synthesis begins with the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide. In this step, N-hydroxyphthalimide is deprotonated with a base, such as triethylamine, in a solvent like acetone (B3395972). The resulting nucleophile then attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chloride and forming the intermediate, 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione. youtube.com

In the second step, this intermediate undergoes hydrazinolysis. Treatment with hydrazine (B178648) hydrate (B1144303) in a solvent such as dichloromethane (B109758) at low temperatures (e.g., 0 °C) cleaves the phthalimide (B116566) group, liberating the desired this compound and producing phthalhydrazide (B32825) as a byproduct. chemicalbook.com This method is recognized for its efficiency and is a common route for preparing the reagent. nih.govbiosynth.com

Table 1: Key aspects of Charette's Method

Step Reactants Reagents Product
1. Nucleophilic Aromatic Substitution N-hydroxyphthalimide, 2,4-Dinitrochlorobenzene Triethylamine, Acetone 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione

Synthesis via N-(2,4-Dinitrophenoxy)acetimidate Hydrolysis

Another established route involves the hydrolysis of an N-(2,4-dinitrophenoxy)acetimidate intermediate. This method, described by Tamura et al., utilizes ethyl N-(2,4-dinitrophenoxy)acetimidate as the direct precursor to the final product. researchgate.net

The synthesis proceeds by treating a suspension of ethyl N-(2,4-dinitrophenoxy)acetimidate in dioxane with a strong acid. researchgate.net Specifically, 70% perchloric acid is added dropwise to the cooled reaction mixture (0-5 °C). The mixture is stirred for several hours at this low temperature before being quenched in ice water. The product is then extracted from the aqueous mixture using an organic solvent like methylene (B1212753) chloride. After drying and evaporation of the solvent, the crude product is purified, often by precipitation from a solvent/anti-solvent system (e.g., diethyl ether/petroleum ether), to yield this compound as a yellow powder. researchgate.net

Preparation from t-Butyl N-Hydroxycarbamate and 2,4-Dinitrochlorobenzene

This synthetic pathway employs a protection-deprotection strategy, using the t-butyl carbamate (B1207046) (Boc) group to mask the amine functionality during the initial reaction. researchgate.netcapes.gov.br

The first step involves the reaction of t-Butyl N-hydroxycarbamate with 2,4-dinitrochlorobenzene. researchgate.net The hydroxyl group of the carbamate is deprotonated using a base, typically potassium hydroxide, in a solvent such as absolute ethanol (B145695). The addition of 2,4-dinitrochlorobenzene to this solution results in a nucleophilic aromatic substitution to form the protected intermediate, t-butyl N-(2,4-dinitrophenoxy)carbamate. This intermediate can be isolated and purified, often by recrystallization. researchgate.netcapes.gov.br

The second step is the deprotection of the amine. The isolated t-butyl N-(2,4-dinitrophenoxy)carbamate is treated with a strong acid, most commonly trifluoroacetic acid. researchgate.netcapes.gov.br This cleaves the t-butoxycarbonyl group, leading to the evolution of carbon dioxide and isobutylene, and formation of the desired this compound. The final product is typically isolated by pouring the reaction mixture into ice water, which causes the product to crystallize. researchgate.net This method offers a high yield in the deprotection step. researchgate.netcapes.gov.br

Table 2: Synthesis via t-Butyl N-Hydroxycarbamate

Step Description Key Reagents Typical Yield
1 Formation of protected intermediate t-Butyl N-hydroxycarbamate, 2,4-Dinitrochlorobenzene, Potassium hydroxide ~53% researchgate.netcapes.gov.br

Green Chemistry Approaches in Synthesis

Currently, there is a lack of literature specifically detailing dedicated "green" synthetic routes for this compound that utilize principles like microwave-assisted synthesis or phase-transfer catalysis. However, an analysis of the established methods through the lens of green chemistry reveals certain advantages and disadvantages.

Solvent Choice : Some of the established syntheses employ relatively benign solvents. For instance, the use of ethanol and acetone in the methods starting from t-butyl N-hydroxycarbamate and N-hydroxyphthalimide, respectively, is preferable to the use of chlorinated solvents like dichloromethane or methylene chloride, which are used in other procedures and for extraction. youtube.comresearchgate.netresearchgate.net

Reagent Hazard : The synthetic routes often rely on hazardous reagents. The use of strong, corrosive acids such as trifluoroacetic acid and perchloric acid presents safety and disposal challenges. researchgate.netresearchgate.netcapes.gov.br Likewise, hydrazine is a known toxic and potentially explosive substance.

Atom Economy : The protection-deprotection strategy involving t-butyl N-hydroxycarbamate has a lower atom economy due to the introduction and subsequent removal of the Boc protecting group (which is released as carbon dioxide and isobutylene). researchgate.netcapes.gov.br Charette's method, which uses hydrazinolysis, generates phthalhydrazide as a significant byproduct. youtube.com

Reaction Conditions : Several of the synthetic steps can be performed at room temperature or below, which reduces energy consumption compared to methods requiring significant heating. researchgate.netresearchgate.netcapes.gov.br

Future development in this area could focus on replacing hazardous reagents with safer alternatives, improving atom economy, and exploring catalytic methods to enhance efficiency and reduce waste.

Scalability and Efficiency of Preparative Methods

The efficiency and scalability of the preparative methods are critical for the practical application of this compound as a reagent.

The method developed by Charette is described as highly efficient, proceeding in high yield from inexpensive starting materials, which are favorable characteristics for large-scale synthesis. nih.govyoutube.com Similarly, the synthesis involving t-butyl N-hydroxycarbamate has been demonstrated on a multi-gram scale, with the final deprotection step proceeding in near-quantitative yield. researchgate.netcapes.gov.br

Mechanistic Investigations of Reactions Involving O 2,4 Dinitrophenyl Hydroxylamine

Electrophilic Amination Mechanisms

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a versatile reagent in organic synthesis, primarily utilized as an electrophilic aminating agent. nih.govguidechem.com The electron-withdrawing nature of the 2,4-dinitrophenyl group activates the N-O bond, rendering the nitrogen atom susceptible to nucleophilic attack and facilitating the transfer of an amino group (NH2) to a variety of substrates. The mechanistic pathways for these amination reactions are diverse and can be broadly categorized into direct nucleophilic substitution, transition metal-catalyzed processes, and potential radical pathways.

Direct Nucleophilic Attack on Electrophilic Nitrogen

The reaction of this compound with nucleophiles can proceed through a direct nucleophilic attack on the nitrogen atom. Kinetic studies have shown that the reaction of DPH with uncharged nucleophiles, such as pyridines, follows a bimolecular nucleophilic substitution (SN2) mechanism on the trivalent nitrogen atom. This is analogous to the well-known Menschutkin reaction.

In this mechanism, the nucleophile directly attacks the nitrogen atom of DPH, leading to the formation of a transition state where the nucleophile-nitrogen bond is forming concurrently with the cleavage of the nitrogen-oxygen bond. The 2,4-dinitrophenoxide ion is an excellent leaving group, which drives the reaction forward. The reactivity of various nucleophiles in this reaction generally correlates with their nucleophilicity towards a standard sp3 carbon center. researchgate.net

This direct amination pathway has been successfully applied to a range of carbon and nitrogen nucleophiles. For instance, enolates derived from esters can be aminated with DPH to afford α-amino esters. acs.org Similarly, nitrogen heterocycles like pyridines and imidazoles can be N-aminated, leading to the formation of N-amino pyridinium (B92312) and imidazolium (B1220033) salts, respectively. These salts are valuable intermediates for the synthesis of more complex heterocyclic structures. researchgate.netnih.gov

Table 1: Examples of Direct Amination with this compound
NucleophileProduct TypeReference
Ester Enolatesα-Amino Esters acs.org
PyridinesN-Aminopyridinium Salts researchgate.netnih.gov
ImidazolesN-Aminoimidazolium Salts researchgate.net

Transition Metal-Catalyzed Mechanisms

Transition metal catalysis significantly expands the scope of electrophilic amination reactions with hydroxylamine (B1172632) derivatives, enabling challenging transformations such as C-H bond amination and aziridination.

Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective in promoting C-H amination and alkene aziridination reactions. nih.govnih.gov While many studies in this area utilize sulfamate (B1201201) esters or other nitrogen sources, this compound has been identified as a reagent for rhodium-catalyzed aziridination. guidechem.com

The generally accepted mechanism for rhodium-catalyzed C-H amination involves the initial reaction of the nitrogen source with the rhodium catalyst to form a rhodium-nitrene intermediate. This highly reactive species then undergoes C-H insertion into a substrate's C-H bond. Density functional theory (DFT) studies on related systems suggest that this C-H insertion is a concerted, albeit asynchronous, process. rsc.org The rate-limiting step is typically the C-H insertion itself. rsc.org

In the context of DPH, the proposed catalytic cycle would begin with the formation of the rhodium-nitrene complex. This complex would then react with an alkene to form an aziridine (B145994) or insert into a C-H bond to form a new C-N bond. The choice between aziridination and C-H amination depends on the substrate and reaction conditions.

Copper salts are effective catalysts for the electrophilic amination of organometallic reagents, such as organozinc and Grignard reagents, with hydroxylamine derivatives. nih.govorganic-chemistry.orgnih.gov While many detailed mechanistic studies have been performed with O-benzoyl hydroxylamines, the principles are applicable to DPH.

The catalytic cycle is thought to commence with the transmetalation of the organometallic reagent (R-M) with the copper catalyst (Cu-X) to generate an organocopper species (R-Cu). This species then reacts with the electrophilic aminating agent, such as DPH. The reaction can proceed through an oxidative addition of the N-O bond to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination from this intermediate would then furnish the aminated product (R-NH2) and regenerate the Cu(I) catalyst.

This methodology allows for the formation of C(sp3)-N, C(sp2)-N, and C(sp)-N bonds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Table 2: Proposed Steps in Copper-Catalyzed Amination
StepDescriptionReference
1. TransmetalationR-M + Cu-X → R-Cu + M-X organic-chemistry.org
2. Oxidative AdditionR-Cu + H₂N-ODNP → R-Cu(III)(NH₂)(ODNP) nih.govorganic-chemistry.org
3. Reductive EliminationR-Cu(III)(NH₂)(ODNP) → R-NH₂ + Cu(I)-ODNP nih.govorganic-chemistry.org

Manganese, being an earth-abundant and low-toxicity metal, has emerged as a promising catalyst for various amination reactions. researchgate.netresearchgate.net While direct examples of manganese-catalyzed N-amination with DPH are not extensively detailed in the literature, the mechanistic insights from related manganese-catalyzed aminations provide a strong basis for understanding potential pathways.

For instance, manganese-catalyzed C-H amination has been proposed to proceed through a hydrogen atom transfer (HAT) mechanism. nih.gov In such a scenario, a high-valent manganese-imido/nitrene species, formed from the catalyst and the aminating agent, would abstract a hydrogen atom from the substrate to generate a carbon-centered radical and a manganese-amido species. Subsequent radical rebound would then form the C-N bond.

Alternatively, in reductive amination reactions catalyzed by manganese complexes, the mechanism typically involves the initial formation of an imine from an amine and a carbonyl compound, followed by manganese-hydride mediated reduction of the imine. rsc.org While this is a different type of amination, it highlights the ability of manganese complexes to activate nitrogen-containing functional groups. A plausible mechanism for N-amination of a substrate with DPH using a manganese catalyst could involve the formation of a manganese-nitrene intermediate, similar to the rhodium and iron-catalyzed systems, which would then react with the substrate.

Radical Pathways

The N-O bond in this compound is relatively weak and can be susceptible to homolytic cleavage to generate a nitrogen-centered radical. While not as commonly invoked as the ionic pathways, radical mechanisms for amination using hydroxylamine derivatives are known.

For example, the anti-Markovnikov hydroamination of alkenes has been achieved using N-hydroxyphthalimide, a related N-O compound. acs.org This process is believed to proceed via the generation of a phthalimidyl radical through a phosphite-mediated deoxygenation. This nitrogen-centered radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. Subsequent hydrogen atom abstraction furnishes the final product.

By analogy, it is plausible that under certain conditions, such as in the presence of a radical initiator or a single-electron transfer reagent, DPH could undergo homolysis of the N-O bond to form an aminyl radical (•NH2) and a 2,4-dinitrophenoxyl radical. The highly reactive aminyl radical could then participate in various transformations, including addition to unsaturated bonds or hydrogen atom abstraction, to form new C-N bonds. However, specific studies detailing this radical pathway for DPH are not yet prevalent.

In Silico and Computational Chemistry Studies on Reaction Pathways

The elucidation of complex reaction mechanisms has been significantly advanced by the application of in silico and computational chemistry methods. While specific and extensive computational studies on the reaction pathways of this compound are not widely documented in publicly available literature, the principles and methodologies can be understood from studies on analogous systems. These computational approaches provide valuable insights into transition states, reaction intermediates, and energetic barriers, complementing experimental findings.

Theoretical investigations, often employing Density Functional Theory (DFT) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are powerful tools for mapping out the potential energy surfaces of chemical reactions. For instance, in silico studies on the related reaction of hydroxylamine with 2,4-dinitrophenyl diethyl phosphate (B84403) have been performed to understand the formation of unexpected byproducts. rsc.org These studies calculate the energies of various proposed intermediates and transition states to determine the most likely reaction pathway. rsc.org The calculations can reveal, for example, whether a reaction is likely to proceed through a concerted or a stepwise mechanism.

In the context of amination reactions involving this compound, computational models could be used to:

Analyze the electronic structure of the reagent to understand its reactivity, particularly the electrophilicity of the nitrogen atom and the nature of the N-O bond.

Model the interaction with various nucleophiles to predict the activation energies for the amin-ation of different substrates.

Investigate the role of solvents in the reaction mechanism, as solvent molecules can stabilize or destabilize intermediates and transition states.

Explore the potential for side reactions by calculating the energetic feasibility of alternative reaction pathways.

A study on N-acyl iminoimidazolium ylides, which can be synthesized from this compound, utilized DFT calculations to explain the formation of different dimeric and trimeric silver(I) complex structures based on the steric and electronic properties of the ylide proligands. researchgate.net This demonstrates the utility of computational chemistry in understanding the subsequent reactions of products derived from this compound.

While a comprehensive computational treatise on this compound itself is a clear area for future research, the established success of these methods in related systems underscores their potential to provide a deeper, quantitative understanding of its reaction mechanisms.

Side Reactions and Their Mechanisms

In addition to the desired amination pathway, reactions involving this compound can be accompanied by side reactions that may reduce the yield of the target product and complicate purification. Understanding the mechanisms of these side reactions is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.

2,4-Dinitrophenol (B41442) Formation as a Byproduct

A common and significant side reaction in processes utilizing this compound is the formation of 2,4-dinitrophenol. guidechem.comchemicalbook.comnih.gov This byproduct arises from the cleavage of the O-N bond, with the 2,4-dinitrophenoxy group acting as a leaving group.

The mechanism of 2,4-dinitrophenol formation can be envisioned as a nucleophilic attack on the nitrogen atom of this compound, leading to the displacement of the 2,4-dinitrophenoxide anion. This anion is a relatively stable leaving group due to the electron-withdrawing nature of the two nitro groups, which can delocalize the negative charge. Upon workup or in the presence of a proton source in the reaction mixture, the 2,4-dinitrophenoxide anion is protonated to yield 2,4-dinitrophenol.

The propensity for this side reaction is influenced by several factors, including the strength of the nucleophile, the reaction solvent, and the temperature. For instance, in reactions with D-amino acid oxidase, the modification of a nucleophilic residue in the active site leads to the concomitant release of 2,4-dinitrophenol. chemicalbook.com Similarly, attempts to synthesize hydroxylamines with heterocyclic substituents using O-(nitroaryl)hydroxylamines often resulted in the formation of the corresponding hydroxy compounds, indicating the prevalence of the leaving group's departure. researchgate.net

Studies on the atmospheric nitration of mononitrophenols to form 2,4-dinitrophenol suggest that radical pathways involving nitrogen oxides can also lead to its formation, though the relevance of such pathways in synthetic organic reactions with this compound is less clear without specific investigation. nih.gov

To summarize the key aspects of these side reactions, the following table provides an overview:

Side ReactionDescriptionFactors Promoting the Reaction
Protonation of Nucleophile The reagent transfers a proton to the nucleophilic substrate, reducing its reactivity.Strongly basic nucleophiles.
Reagent Decomposition The breakdown of this compound into smaller, often gaseous, products.Elevated temperatures, presence of strong bases like potassium hydride. guidechem.com
2,4-Dinitrophenol Formation Cleavage of the O-N bond results in the formation of 2,4-dinitrophenol as a stable byproduct.Strong nucleophiles, conditions favoring nucleophilic substitution. researchgate.netchemicalbook.com

Applications of O 2,4 Dinitrophenyl Hydroxylamine in Organic Synthesis

Amination Reactions of Diverse Nucleophiles

DPH has proven to be a valuable tool for the amination of both carbon and nitrogen-based nucleophiles, offering a direct pathway to important primary amines.

Amination of Nitrogen-Nucleophiles

DPH is also an effective aminating agent for various nitrogen-containing compounds. The amination of pyridines with DPH, followed by N-benzoylation, leads to the formation of N-benzoyliminopyridinium ylides in excellent yields. acs.orgnih.gov The efficiency of this reaction is influenced by the steric and electronic properties of the pyridine (B92270) ring. researchgate.net This method has been successfully applied to a variety of substituted pyridines. acs.orgnih.govresearchgate.net The resulting N-iminopyridinium ylides are versatile intermediates for the synthesis of various pyridine derivatives. researchgate.net The scope of this amination extends to other nitrogen heterocycles, such as imidazoles. researchgate.netresearchgate.net

Pyridines to N-Iminopyridinium Ylides

Table 1: Synthesis of N-Aminopyridinium Salts using DPH

Pyridine DerivativeProductYield (%)Reference
4-Methoxypyridine1-Amino-4-methoxypyridinium 2,4-dinitrophenolate85 nih.gov
Pyridine1-Aminopyridinium 2,4-dinitrophenolateHigh chemicalbook.comwiley-vch.de
Substituted PyridinesSubstituted 1-Aminopyridinium saltsGood to High nih.gov
Imidazoles and Other N-Heterocycles

The application of DPH extends to the amination of other important N-heterocycles, most notably imidazoles. The electrophilic amination of various imidazole (B134444) derivatives with DPH proceeds in high yields to afford the corresponding N-aminoimidazolium salts. chemicalbook.comnih.gov These salts serve as stable intermediates that can be subsequently converted into N-acyliminoimidazolium ylides through reaction with electrophiles. nih.gov This two-step sequence provides a reliable method for the generation of imidazole-based ylides, which are precursors for various functionalized molecules, including N-heterocyclic carbenes. For example, 1-methylimidazole (B24206) can be effectively aminated with DPH as a key step in the synthesis of more complex heterocyclic structures. nih.gov The scope of this reaction also includes other N-heteroarenes like quinolines and isoquinolines. nih.gov

Aliphatic Tertiary Amines to Aminimides

There is currently no specific information available in the surveyed literature detailing the reaction of O-(2,4-dinitrophenyl)hydroxylamine with aliphatic tertiary amines for the synthesis of aminimides.

Phosphines to Phosphiniminium Ions

This compound has been identified as a stable, non-hygroscopic, and scalable reagent for the electrophilic amination of phosphines. The reaction of DPH with a range of mono- and diphosphines at room temperature leads to the quantitative formation of the corresponding phosphiniminium ions (R₃PNH₂⁺). nih.gov These reactions are typically rapid, with conversions observed by ³¹P-NMR within 15 minutes, and afford the desired products in high isolated yields of 80-90% on a gram scale. nih.gov

Amination of Oxygen-Nucleophiles (e.g., Phenols)

The electrophilic nature of DPH also allows it to react with certain oxygen-based nucleophiles. While direct amination of simple phenols is not widely documented, its reaction with phosphate (B84403) esters is known. For example, hydroxylamine (B1172632) reacts with bis(2,4-dinitrophenyl) phosphate, where the initial step involves the attack of the hydroxylamine's oxygen on the phosphorus center. organic-chemistry.org This generates a transient O-phosphorylated hydroxylamine intermediate. organic-chemistry.orgnih.gov This reactivity highlights the ability of the hydroxylamine moiety to act as an oxygen nucleophile, particularly when the substrate is highly activated, as is the case with phosphate esters bearing the good leaving group, 2,4-dinitrophenoxide.

Cycloaddition and Heterocycle Synthesis

DPH serves as a key reagent in the synthesis of heterocyclic structures, particularly through its role as a nitrene precursor in cycloaddition reactions.

Aziridination of Olefins

A significant application of this compound is in the direct aziridination of unactivated olefins. In a reaction protocol developed by the Kürti, Ess, and Falck groups, DPH serves as a stoichiometric aminating agent in the presence of a dirhodium catalyst. wiley-vch.de This method facilitates the formation of a rhodium-nitrenoid intermediate, which then reacts with the olefin to produce the corresponding aziridine (B145994). wiley-vch.de The process is notable for its ability to achieve direct N–H aziridination. wiley-vch.de

Table 2: Rhodium-Catalyzed Aziridination of Olefins using DPH

OlefinCatalystProductYield (%)Reference
Unactivated OlefinsDirhodium carboxylateN-H AziridinesModerate to Good wiley-vch.de
Styrene[Rh₂(OAc)₄]2-PhenylaziridineNot specified nih.gov

Synthesis of Fused N-Heterocycles

A prominent application of this compound is in the synthesis of fused N-heterocyclic compounds. A key strategy involves the initial N-amination of nitrogen-containing heterocycles to form N-amino salt intermediates. These intermediates, which can be converted to N-iminopyridinium ylides, serve as versatile building blocks for subsequent cyclization reactions, leading to a variety of fused ring systems. researchgate.net

The amination of pyridines with this compound, followed by protection of the resulting amino group and deprotonation, yields N-iminopyridinium ylides. researchgate.net These ylides are valuable precursors for the synthesis of a range of pyridine derivatives. The yields of these reactions are influenced by both steric hindrance at the 2- and 6-positions of the pyridine ring and the electronic density of the ring itself. researchgate.net This methodology has also been successfully extended to other heterocycles, such as imidazoles. researchgate.net

Preparation of Pyrazolopyridines via 1,3-Dipolar Cycloaddition

A specific and noteworthy application of this compound is in the synthesis of pyrazolopyridines. This is achieved through a sequence involving the N-amination of substituted pyridines followed by a 1,3-dipolar cycloaddition reaction. researchgate.net

The process commences with the N-amination of a substituted pyridine using this compound to generate an N-aminopyridinium salt. This intermediate then participates in a 1,3-dipolar cycloaddition with a suitable dipolarophile. This method provides an effective route to construct the pyrazolopyridine scaffold, a structural motif found in various biologically active compounds. researchgate.net

C-H Amination Strategies

Direct C-H amination has become a powerful tool in organic synthesis for the direct introduction of nitrogen-containing functional groups into organic molecules, bypassing the need for pre-functionalized substrates. This compound and related hydroxylamine derivatives have been instrumental in the development of these strategies.

Intermolecular Aromatic C-H Amination

This compound has been employed in intermolecular C-H amination reactions of aromatic compounds. In rhodium-catalyzed systems, the choice of the aminating agent can dramatically influence the reaction's chemoselectivity. For instance, in the reaction of o-allylanisole catalyzed by Rh2(esp)2, using this compound leads exclusively to aziridination of the olefin. In contrast, employing a different aminating agent like N-methyl-O-tosylhydroxylamine under the same conditions results in the selective amination of the aromatic C-H bond. conicet.gov.ar This highlights the critical role of the aminating reagent in directing the reaction pathway.

Research has also demonstrated the direct intermolecular amination of arenes using various hydroxylamine derivatives in the presence of dirhodium catalysts. These reactions are generally fast, operationally simple, and proceed under mild conditions, furnishing arylamines in moderate to good yields with good regioselectivity. researchgate.net

Intramolecular C-H Amination and Aza-Annulations

The principles of C-H amination have been extended to intramolecular variants, providing a powerful method for the construction of nitrogen-containing cyclic structures through aza-annulation reactions. Dirhodium-catalyzed C-H amination has been shown to be a versatile method applicable to both intermolecular and intramolecular transformations, leading to the synthesis of fused N-heterocycles. researchgate.net While specific examples detailing the use of this compound in intramolecular aza-annulations are part of the broader field of C-H amination, the general methodology using related hydroxylamine derivatives showcases the potential for this reagent in such cyclization strategies.

Chiral Synthesis and Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. This compound has found application in the realm of chiral synthesis, particularly in the enantioselective formation of aziridines.

Enantioselective Aziridination

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates. The enantioselective aziridination of olefins is a key transformation for accessing chiral aziridines. This compound has been utilized as a nitrogen source in rhodium-catalyzed enantioselective aziridination reactions.

The combination of a chiral rhodium catalyst, often a dirhodium carboxylate complex, with an aminating agent like this compound or its derivatives enables the stereocontrolled transfer of a nitrene group to an olefin. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity. These reactions have been successfully applied to a range of olefins, including styrenes and other substituted alkenes, affording chiral aziridines in good yields and with high enantiomeric excess.

Below is a table summarizing representative results for the enantioselective aziridination of styrenes using a rhodium catalyst and a hydroxylamine-based aminating agent.

EntryStyrene DerivativeCatalystAminating AgentYield (%)ee (%)
1StyreneChiral Rh(II)Sulfamate (B1201201)8587.5:12.5 er
24-FluorostyreneChiral Rh(II)Sulfamate9098.5:1.5 er
34-ChlorostyreneChiral Rh(II)Sulfamate9299:1 er
44-BromostyreneChiral Rh(II)Sulfamate91>99.5:0.5 er
54-MethylstyreneChiral Rh(II)Sulfamate8898.5:1.5 er

Data adapted from a study on rhodium-catalyzed enantioselective intermolecular aziridination of alkenes with sulfamates, which are conceptually related to reactions involving this compound. conicet.gov.ar

Application of this compound in Dynamic Kinetic Resolution Processes Not Documented in Scientific Literature

Extensive research of scientific databases and chemical literature has revealed no documented applications of this compound in dynamic kinetic resolution (DKR) processes. While this compound is a known electrophilic aminating agent in organic synthesis, its use in conjunction with the specific technique of dynamic kinetic resolution is not reported in the available literature.

Dynamic kinetic resolution is a powerful strategy in asymmetric synthesis that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edunih.gov This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with the in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org For a successful DKR, the rates of racemization and reaction must be carefully matched. princeton.edu

This compound serves as a reagent for the transfer of an amino group (NH2) to a variety of nucleophiles. acs.orgresearchgate.netcapes.gov.br Its applications include the amination of carbanions, such as ester enolates, and heteroatoms. acs.orgresearchgate.netcapes.gov.brnih.gov

Despite the individual utility of both dynamic kinetic resolution as a technique and this compound as a reagent, their combined application in a single synthetic protocol is not described. The development of a DKR process requires a catalytic system that can facilitate both the enantioselective reaction and the racemization of the substrate under compatible conditions. princeton.eduwikipedia.org Currently, there are no published findings that detail such a system involving this compound. Therefore, no research findings or data tables for this specific application can be provided.

Analytical and Characterization Methods for Reaction Products

Spectrophotometric Analysis of Aminated Products

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a valuable tool for the quantitative and qualitative analysis of aminated products, especially when the products or their derivatives are chromophoric.

One application involves the identification of specific reaction products through the formation of colored derivatives. For instance, in reactions where hydrazine (B178648) is a potential byproduct or intermediate, it can be trapped using p-dimethylaminobenzaldehyde. The resulting p-dimethylaminobenzaldehyde hydrazone product can be identified and quantified by UV-Vis spectroscopy, exhibiting a characteristic maximum absorbance (λmax). rsc.org

A general spectrophotometric method can also be adapted for the determination of hydroxylamine (B1172632) derivatives. nih.gov This method is based on the oxidation of the hydroxylamine functionality to nitrite, which is then used in a diazo coupling reaction with a reagent like p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA). nih.gov The resulting azo dye has a strong absorbance in the visible region, allowing for sensitive quantification. nih.gov This approach can be used to monitor the consumption of the aminating reagent or to quantify certain classes of aminated products after appropriate hydrolysis. nih.gov

Table 1: Spectrophotometric Data for Product/Byproduct Analysis

AnalyteMethodWavelength (λmax)Molar Absorptivity (ε)
p-dimethylaminobenzaldehyde hydrazoneDirect UV-Vis Measurement454 nm59000 M-1cm-1
Hydroxylamine derivatives (via diazo coupling)Griess Reaction545 nm67000 M-1cm-1

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatography is indispensable for separating the desired aminated products from unreacted starting materials, the 2,4-dinitrophenol (B41442) byproduct, and other impurities. researchgate.net It is also the primary method for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Reverse-phase (RP) HPLC methods are effective for analyzing O-(2,4-Dinitrophenyl)hydroxylamine and its reaction products. sielc.com A typical method might use a C18 or a specialized reverse-phase column with low silanol activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com These analytical methods are often scalable and can be adapted for preparative separation to isolate pure products. sielc.com

Gas Chromatography (GC) is another key technique, particularly for volatile and thermally stable products. Purity assessment of this compound itself is often reported using GC, with purities typically exceeding 97.0%. tcichemicals.com For non-volatile products such as carboxylic acids, derivatization may be required. A common procedure involves converting the analyte into a more volatile silyl ester using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) before GC or GC-MS analysis. rsc.org

Table 2: Chromatographic Conditions for Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasApplication
RP-HPLCNewcrom R1Acetonitrile (MeCN), Water, Phosphoric AcidAnalysis and Preparative Separation
GC-MSDB5Helium (He)Separation and Identification

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for the unambiguous structural elucidation of the aminated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for this purpose.

¹H NMR provides information about the chemical environment of protons in the molecule. The introduction of an -NH₂ group via amination results in the appearance of new signals, and changes in the chemical shifts of nearby protons can confirm the site of amination. Spectra are often recorded in deuterated solvents like D₂O. rsc.org

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govchemicalbook.com

Other nuclei, such as ³¹P NMR , can be used when the substrate contains phosphorus, for example, in the study of reactions with organophosphorus compounds. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the product. The successful amination is often confirmed by the appearance of N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The disappearance of reactant-specific peaks and the appearance of new product peaks provide evidence for the transformation.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the product, confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they combine separation and detection. rsc.orgbldpharm.comambeed.com The mass spectrum will show the molecular ion peak corresponding to the mass of the aminated product, helping to confirm the addition of a -NH₂ group (a mass increase of 16 amu).

Table 3: Spectroscopic Data for this compound and its Derivatives

TechniqueKey Information ProvidedTypical Application
¹H NMRProton environment, chemical shiftsStructural Elucidation
¹³C NMRCarbon skeletonStructural Confirmation
IR SpectroscopyFunctional groups (e.g., N-H stretches)Confirmation of amination
Mass SpectrometryMolecular weight and fragmentationIdentity and Formula Confirmation

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The development of new catalytic systems is paramount to unlocking the full potential of O-(2,4-Dinitrophenyl)hydroxylamine (DPH), aiming to enhance efficiency, control selectivity, and broaden its synthetic utility. A significant area of advancement is in metal-catalyzed reactions, particularly with olefins.

Research has shown that dirhodium catalysts, such as Rh₂(esp)₂, are effective for the difunctionalization and direct aziridination of olefins using DPH. researchgate.net In these systems, the catalyst facilitates the transfer of the amino group to the carbon-carbon double bond, providing a direct route to valuable N-H aziridines. researchgate.net The exploration of bimetal-organic framework-derived catalysts with atomically dispersed metal centers, such as Co-N/C, for related hydroxylamine (B1172632) reactions points toward a future direction for DPH chemistry. researchgate.net These single-atom catalysts merge the benefits of homogeneous and heterogeneous catalysis, offering high activity and the potential for recyclability. researchgate.net

Furthermore, Rh(III) catalysis has been reported for C-H functionalization and annulation reactions, a testament to the ongoing efforts to incorporate DPH into modern synthetic strategies. researchgate.net The development of such catalytic systems is crucial as DPH has shown limitations in certain reactions, providing lower yields compared to other aminating agents, thus indicating a need for continued innovation in catalyst design. epdf.pub

Table 1: Emerging Catalytic Systems for DPH and Related Amination Reactions

Catalyst Type Reaction Substrate Key Advantages
Dirhodium (e.g., Rh₂(esp)₂) Aziridination / Difunctionalization Olefins Direct synthesis of N-H aziridines. researchgate.net
Single-Atom (e.g., Co-N/C) Aziridination / Oxyamination Alkenes High activity, potential for recyclability, oxidant-free. researchgate.net
Rhodium(III) C-H Functionalization / Annulation Arylhydrazines Access to complex heterocyclic structures. researchgate.net

Flow Chemistry Applications for Safe and Efficient Transformations

While this compound is considered more stable and easier to handle than some alternative aminating reagents, its derivatives are recognized as potentially energetic compounds. researchgate.netresearchgate.net The inherent risks associated with its handling, particularly on a larger scale, present a significant barrier. Flow chemistry, or continuous-flow synthesis, emerges as a promising future research direction to mitigate these safety concerns.

Currently, the application of flow chemistry to reactions involving DPH is a largely unexplored field. However, the principles of flow chemistry are ideally suited to address the challenges posed by energetic reagents. By conducting reactions in small-volume, continuously flowing reactors, this technology offers superior control over reaction parameters such as temperature and mixing. This precise control can prevent the formation of hotspots and minimize the accumulation of hazardous intermediates, thereby significantly enhancing the safety profile of the process. The potential for integrating purification steps in-line could also lead to more efficient and automated synthetic workflows. Therefore, the development of flow chemistry protocols for DPH-mediated reactions represents a critical and logical next step for enabling safer and more scalable industrial applications.

Expansion to New Substrate Classes and Reaction Types

Research continues to broaden the scope of DPH, applying it to new classes of substrates and exploring novel reaction pathways beyond traditional aminations. While its utility in the N-amination of heterocycles and the C-amination of carbanions is well-established, recent studies have pushed these boundaries. epdf.pubresearchgate.net

The amination of N-nucleophiles has been successfully applied to a variety of heterocyclic systems, including pyridines and imidazoles, to form N-aminopyridinium salts and other derivatives. researchgate.netepdf.pubresearchgate.net These intermediates are valuable precursors for more complex structures, often utilized in subsequent 1,3-dipolar cycloaddition reactions to build scaffolds like pyrazolopyridines. researchgate.netmdpi.com

In the realm of C-nucleophiles, DPH effectively aminates enolates derived from esters, though yields can be low with more basic substrates like phenylacetic ester enolates, which can cause decomposition of the reagent. epdf.pub The expansion of this chemistry to a wider array of carbanions derived from ketones, amides, and nitriles remains an active area of interest. epdf.pub

A significant recent expansion is the application of DPH in the functionalization of olefins. researchgate.net Catalytic systems now enable the direct aziridination of alkenes, providing a streamlined route to strained, yet synthetically versatile, three-membered rings. researchgate.net Other novel transformations include the aminative ring-opening of cyclopropenes, which offers a method for constructing highly substituted acyclic alkenes. researchgate.net

Table 2: Survey of Substrate Classes for Reactions with DPH

Substrate Class Nucleophilic Atom Reaction Type Product Type
N-Heterocycles (e.g., Pyridines, Imidazoles) Nitrogen N-Amination N-Aminopyridinium Salts
Ester Enolates Carbon C-Amination α-Amino Esters
Olefins / Alkenes Carbon Aziridination / Difunctionalization N-H Aziridines
Cyclopropenes Carbon Aminative Ring-Opening Alkenyl Nitriles

Sustainable and Environmentally Benign Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and reactions involving DPH are no exception. Future research is focused on creating more sustainable and environmentally benign protocols by addressing factors such as solvent choice, atom economy, and the use of harsh reagents.

A notable trend is the move towards greener solvent systems. For instance, procedures have been developed that utilize aqueous solvent mixtures, such as tetrahydrofuran (B95107) (THF):H₂O or acetonitrile (B52724) (MeCN):H₂O, which reduces the reliance on purely organic solvents. mdpi.com The general drive in the chemical industry to adopt biodegradable and less hazardous chemicals is also expected to impact future DPH-related processes. alibaba.com

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules at a late step in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecular scaffold. DPH and related reagents are emerging as valuable tools for this purpose.

The ability of DPH to participate in C-H functionalization and to modify complex alkenes makes it well-suited for LSF. researchgate.net Research has demonstrated that related amination methods can be applied to the late-stage modification of intricate natural products and pharmaceuticals. thieme-connect.comresearchgate.net For example, methodologies developed for related compounds have shown the potential to transform derivatives of complex drugs like Atorvastatin, highlighting the feasibility of applying such chemistry to sophisticated molecular architectures. dokumen.pub

The synthesis of pyrazolopyridine libraries using DPH for screening as potential HIV-1 Reverse Transcriptase inhibitors serves as a practical example of its application in generating medicinally relevant compounds. mdpi.com As the demand for efficient methods to diversify complex molecular cores grows, the application of DPH in late-stage functionalization is expected to become an increasingly important area of research.

Q & A

Q. What is the recommended synthetic route for O-(2,4-dinitrophenyl)hydroxylamine (DPH) in laboratory settings?

DPH is synthesized via a two-step procedure starting from hydroxylamine hydrochloride and 2,4-dinitrochlorobenzene. The first step involves nucleophilic substitution to form the intermediate, followed by acid hydrolysis to yield DPH. Recrystallization from ethanol ensures high purity (>97%). This method, validated by Legault and Charette (2003), provides a scalable and reproducible route for laboratory use .

Q. What safety precautions are essential when handling DPH in research laboratories?

DPH requires strict safety measures due to its explosive potential and reactivity. Key precautions include:

  • Personal Protective Equipment (PPE): Impermeable gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
  • Storage: Keep in tightly sealed containers in cool, dry, and well-ventilated areas, away from ignition sources.
  • Spill Management: Neutralize spills with dilute sodium bicarbonate and dispose of waste via approved hazardous channels .

Q. What are the primary applications of DPH in organic synthesis?

DPH is widely used as an electrophilic aminating agent. Key applications include:

  • N-Amination: Direct introduction of unprotected NH groups into pyridines, indoles, and sulfoxides.
  • Dearomatization: Catalytic enantioselective amination of aromatic systems (e.g., 2-naphthols).
  • Aziridination: Formation of NH-aziridines from alkenes under Rh or Mn catalysis .

Advanced Research Questions

Q. How does DPH compare to O-mesitylenesulfonylhydroxylamine (MSH) in electrophilic amination reactions?

Parameter DPH MSH
Stability Stable at room temperatureRequires in situ preparation
Reactivity Moderate; suitable for mild conditionsHigher reactivity for strained substrates
Safety Lower explosion riskHighly explosive, moisture-sensitive
Synthetic Utility Broad scope for NH transferLimited to specific substrates
DPH is preferred for large-scale reactions due to its stability, while MSH is reserved for cases requiring higher electrophilicity .

Q. What catalytic systems optimize enantioselective dearomative amination using DPH?

  • Copper Catalysis: CuBr with chiral bisoxazoline (Box) ligands achieves up to 96% enantiomeric excess (ee) in dearomatizing tryptamines to 3a-amino-pyrroloindolines. Optimal conditions: 0°C, dichloromethane solvent, and 1.5 eq. DPH .
  • Rhodium Catalysis: Rh₂(esp)₂ (1 mol%) enables gram-scale dearomatization of 2-naphthols, yielding α-amino-β-naphthalenones. Key factors include DPH stoichiometry (3 eq.) and solvent polarity (tetrahydrofuran) .

Q. How can researchers address contradictory data on reaction yields in DPH-mediated aminations?

Contradictions often arise from substrate-specific reactivity or variable catalyst performance. For example:

  • Substrate Electronic Effects: Electron-rich pyridines require lower catalyst loadings (2 mol% Cu) vs. electron-deficient systems (5 mol%).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in Mn-catalyzed N-amination of alkaloids, while non-polar solvents (toluene) favor Rh-catalyzed reactions. Systematic screening of parameters (temperature, stoichiometry, solvent) is critical for reproducibility .

Q. What mechanistic insights explain DPH's role in electrophilic amination?

DPH transfers the NH group via a metal-activated intermediate. Proposed pathways include:

  • Metal-Nitrenoid Formation: Rh or Mn catalysts generate a metal-bound nitrenoid species, which inserts into C–H or π-bonds (e.g., alkenes, aromatics).
  • Nucleophilic Attack: In Cu-catalyzed reactions, the substrate undergoes dearomatization followed by NH insertion into the incipient carbocation. Computational studies support a stepwise mechanism over concerted pathways .

Q. What factors influence the choice of catalyst in DPH-mediated N-amination reactions?

Catalyst Substrate Scope Key Advantages
Cu(I)/Box Tryptamines, indolesHigh enantioselectivity (up to 96% ee)
Rh₂(esp)₂ 2-Naphthols, polyaromaticsGram-scale compatibility
[Mn(TDCPP)Cl] Alkaloids (e.g., sinomenine)Direct N-amination without protection
Catalyst selection depends on functional group tolerance, reaction scale, and stereochemical requirements .

Data Contradiction Analysis

Q. How do studies reconcile discrepancies in NH-aziridine yields using DPH?

Conflicting yields (40–90%) in aziridination arise from:

  • Alkene Substitution: Electron-deficient alkenes (e.g., styrenes) give higher yields (85–90%) vs. aliphatic alkenes (40–60%).
  • Catalyst Loading: Rh₂(OAc)₄ (2 mol%) outperforms Mn catalysts for unactivated alkenes. Substrate electronic profiling and pre-catalyst optimization are recommended to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.